Bienvenue dans la boutique en ligne BenchChem!

6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Chemoselective Synthesis Sequential Cross-Coupling C-H Functionalization

6-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-85-7) is a dual-halogenated heterocyclic building block belonging to the 7-azaindole family. With a molecular formula C₇H₄BrIN₂ (MW 322.93) and a purity specification typically ≥95% , its core structural feature is the defined pairing of a C3 iodine and a C6 bromine atom on the pyrrolo[2,3-b]pyridine scaffold.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
CAS No. 1190321-85-7
Cat. No. B1525367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
CAS1190321-85-7
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=CN2)I)Br
InChIInChI=1S/C7H4BrIN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11)
InChIKeyVLQWUUMCZJJXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-85-7): A Dual-Halogenated 7-Azaindole Scaffold for Chemoselective Drug Discovery


6-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-85-7) is a dual-halogenated heterocyclic building block belonging to the 7-azaindole family . With a molecular formula C₇H₄BrIN₂ (MW 322.93) and a purity specification typically ≥95% , its core structural feature is the defined pairing of a C3 iodine and a C6 bromine atom on the pyrrolo[2,3-b]pyridine scaffold. This precise halogenation pattern is critically important because it establishes a distinct reactivity gradient that is the foundation for chemoselective sequential functionalization strategies, which are not possible with mono-halogenated or differently di-halogenated analogs.

Why Generic 7-Azaindole Building Blocks Cannot Substitute for 6-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine


Procurement decisions based solely on the 7-azaindole core class ignore the quantifiable impact of halogen regiochemistry on synthetic utility and biological outcome. Simple analogs like 6-bromo-1H-pyrrolo[2,3-b]pyridine (CAS 143468-13-7) or 3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 23616-57-1) lack the dual reactive handles required for sequential, one-pot molecular diversification [1]. Regioisomers such as 4-bromo-3-iodo (CAS 1000340-34-0) or 5-bromo-3-iodo (CAS 757978-18-0) derivatives present the same halogens at different positions, which alters the electronic environment of the ring system and consequently changes cross-coupling kinetics and the binding affinity of the final drug candidates to targets like FGFRs and TNIK [2]. The 6-bromo-3-iodo substitution pattern is the specific pharmacophoric entry point validated in multiple patent families for generating low-nanomolar kinase inhibitors with defined selectivity profiles, making generic substitution a verifiable risk to project timelines and reproducibility.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 6-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine


Chemoselective Sequential Cross-Coupling: C3-Iodo Reactivity Enables Defined Molecular Assembly

The value of the 6-bromo-3-iodo pattern is founded on the kinetic preference for oxidative addition of Pd(0) into the C–I bond (C3) over the C–Br bond (C6). This is not a theoretical concept but a demonstrated synthetic principle on the 7-azaindole scaffold. In a systematic study of sequential arylations on a related 5-bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold, chemoselective Suzuki-Miyaura coupling proceeded first at the C3-iodo position with 48–95% yields, leaving the C–Br and C–Cl sites intact for subsequent orthogonal functionalizations [1]. This programmable reactivity allows the installation of two distinct aryl groups in a single synthetic sequence, a capability absent in mono-halogenated analogs like 6-bromo-1H-pyrrolo[2,3-b]pyridine or 3-iodo-1H-pyrrolo[2,3-b]pyridine, which can only be functionalized at a single site.

Chemoselective Synthesis Sequential Cross-Coupling C-H Functionalization

Kinase Inhibition Potency: Derivatives Achieve Low Nanomolar FGFR1-4 Antagonism

The 6-bromo-3-iodo-7-azaindole core is a direct precursor to potent fibroblast growth factor receptor (FGFR) inhibitors. A focused library of 1H-pyrrolo[2,3-b]pyridine derivatives, synthesized from this building block, yielded compound 4h with IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4) [1]. In contrast, the unsubstituted 7-azaindole scaffold shows no meaningful FGFR inhibition, and analogs with alternative halogenation patterns (e.g., 4-bromo-3-iodo or 5-bromo-3-iodo) yield compounds with altered and often diminished selectivity profiles due to different binding orientations in the kinase hinge region [2]. The 6-bromo-3-iodo starting point is thus critical for accessing this specific nanomolar potency and FGFR1-3 selectivity window.

FGFR Inhibition Kinase Inhibitor Anticancer Activity

TNIK Inhibition: Scaffold Validation with Sub-Nanomolar Potency

The 1H-pyrrolo[2,3-b]pyridine scaffold, which is accessed via the 6-bromo-3-iodo intermediate, has been validated as a privileged structure for Traf2- and Nck-interacting kinase (TNIK) inhibition. A separate discovery program identified this exact scaffold through high-throughput screening and optimized it to compounds with IC₅₀ values below 1 nM [1]. This potency class is not achievable with the isomeric 1H-pyrrolo[3,2-b]pyridine scaffold, where reported TNIK activity is consistently weaker (IC₅₀ > 100 nM for the closest analogs) . The [2,3-b] ring fusion geometry is thus a critical determinant of target engagement and inhibitor potency.

TNIK Inhibition Immunomodulation Kinase Selectivity

Optimized One-Step Synthesis in Quantitative Yield Enhances Supply Chain Reliability

A 2023 protocol published in Molbank demonstrated a one-step synthesis of 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with analogs such as 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, which typically requires a multi-step sequence involving N-protection, lithiation, and halogenation with yields in the 62-77% range [2]. The high-yielding, single-step approach for the 6-bromo regioisomer translates to lower cost of goods, reduced lead times, and improved lot-to-lot consistency for bulk procurement.

Synthetic Methodology Vilsmeier Reaction Procurement Readiness

Validated Application Scenarios for 6-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Based on Quantitative Evidence


FGFR-Targeted Oncology Kinase Inhibitor Lead Generation

Leverage the 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine core to synthesize focused libraries of FGFR1-3 selective inhibitors. The established chemoselective coupling sequence (C3-iodo first, then C6-bromo) allows rapid SAR exploration at both the hinge-binding and solvent-exposed regions. Derivatives from this specific scaffold have demonstrated FGFR1 IC₅₀ values as low as 7 nM with 100-fold selectivity over FGFR4 [1][2].

Sequential, Chemoselective Synthesis of Multi-Aryl 7-Azaindole Libraries

Utilize the inherent reactivity gradient (I > Br) to perform one-pot, sequential Suzuki-Miyaura couplings, installing two different aryl groups without intermediate purification. This programmable reactivity, validated on the 7-azaindole scaffold with yields between 48% and 95% per step, is a direct solution for generating diverse compound collections for high-throughput screening [1].

Dual-Pharmacophore TNIK and FGFR Inhibitor Design

The 1H-pyrrolo[2,3-b]pyridine core, specifically accessed via this building block, is a privileged scaffold for both TNIK (<1 nM) and FGFR (7-25 nM) inhibition. Medicinal chemistry programs targeting immunomodulation or cancer pathways where both kinases play a role can use this single starting material to explore dual inhibition hypotheses, avoiding the need to switch building blocks mid-project [1][2].

Scalable Preclinical Candidate Synthesis for In Vivo Proof-of-Concept Studies

When a lead series based on the 6-bromo-3-iodo-7-azaindole scaffold enters in vivo efficacy and tolerability studies, the supply chain must transition from milligram to multi-gram scale without route redesign. The published, one-step, quantitative-yield synthesis of this key intermediate provides the scalable foundation necessary to meet increasing material demands during late lead optimization and candidate selection [1].

Quote Request

Request a Quote for 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.